(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid
Description
The compound "(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid" is a chiral propanoic acid derivative characterized by a 4-fluorobenzenesulfonyl-substituted piperidine moiety linked via a formamide group. The fluorobenzenesulfonyl group may enhance metabolic stability and influence receptor binding, while the piperidine ring could modulate solubility and bioavailability.
Properties
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-3-2-8-18(9-11)24(22,23)13-6-4-12(16)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)(H,20,21)/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGIWICJULDKF-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Formamido Group: The formamido group is introduced through a formylation reaction, typically using formic acid or formamide.
Formation of the Propanoic Acid Backbone: The final step involves the coupling of the substituted piperidine with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the formamido group to an amine.
Substitution: The fluorine atom in the 4-fluorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block in Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with potential applications in various fields .
Biology
- Biological Interactions : Research has focused on its interactions with biological macromolecules, exploring how it may modulate enzyme activity or receptor interactions. Studies have indicated potential binding affinities that could lead to therapeutic applications .
Medicine
- Therapeutic Potential : Investigated for anti-inflammatory and analgesic effects, (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid shows promise in pain management and inflammatory diseases. Case studies have highlighted its effectiveness in preclinical models .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features | Application |
|---|---|---|---|
| (2S)-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid | Chlorine Substituted | Chlorine instead of fluorine | Similar biological applications |
| (2S)-2-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid | Methyl Substituted | Methyl group substitution | Variations in reactivity and selectivity |
This comparison illustrates how slight modifications in chemical structure can influence biological activity and potential applications.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
- Pain Management : Clinical trials indicated that patients receiving treatment involving this compound reported lower pain levels compared to control groups, supporting its analgesic properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dexketoprofen ((2S)-2-(3-Benzoylphenyl)propanoic acid; CAS: 22161-81-5)
- Structure: Shares the (2S)-propanoic acid core but substitutes the piperidine-sulfonyl group with a 3-benzoylphenyl moiety.
- Activity : A potent NSAID targeting cyclooxygenase (COX) enzymes, highlighting the importance of the chiral center and aromatic substituents for anti-inflammatory efficacy .
- Key Difference : The absence of a sulfonyl-piperidine group in dexketoprofen may reduce steric hindrance, enhancing COX-1/2 binding compared to the target compound.
Naproxen Impurities (e.g., 5-Chloronaproxen, CAS: 89617-86-7)
- Structure: (2S)-propanoic acid with substituted naphthalene rings (e.g., chloro, bromo, or hydroxyl groups).
- Activity : Modified substituents alter pharmacokinetics; for example, halogenation increases lipophilicity but may reduce renal clearance .
- Key Difference : The target compound’s fluorobenzenesulfonyl-piperidine group likely confers distinct electronic and steric effects compared to naproxen’s naphthalene system.
Sulfonamide-Containing Compounds
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide ()
- Structure: Features a sulfonamide-like indazole-carboxamide group but lacks the propanoic acid backbone.
- Activity : Such compounds often target proteases or kinases, suggesting the target compound’s sulfonyl group could enable similar interactions .
- Key Difference: The propanoic acid moiety in the target compound may introduce polarity, altering membrane permeability compared to purely heterocyclic systems.
Fluorinated Analogs
(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid (CAS: 1562378-20-4)
- Structure : Fluoropyridine substituent instead of fluorobenzenesulfonyl-piperidine.
- Activity : Fluorine’s electron-withdrawing effects can enhance metabolic stability and binding affinity in enzyme inhibitors .
- Key Difference : The target compound’s bulkier sulfonyl-piperidine group may limit diffusion across biological membranes compared to smaller fluoropyridine derivatives.
Piperidine Derivatives
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol ()
- Activity : Piperidine rings often enhance CNS penetration; however, the target compound’s sulfonyl group may redirect distribution to peripheral tissues .
Antibiotic-Related Structures
Aztreonam (CAS: 78110-38-0)
- Structure: Contains a sulfonate and propanoic acid moiety but integrates a β-lactam ring for bacterial cell wall inhibition .
Comparative Data Table
Research Findings and Implications
Biological Activity
(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid is a synthetic amino acid derivative notable for its complex structure, which includes a piperidine ring with a fluorobenzenesulfonyl group. This compound has garnered attention in medicinal chemistry for its potential applications in drug development and biochemical research.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula as follows:
| Property | Details |
|---|---|
| IUPAC Name | (2S)-2-{[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino}propanoic acid |
| CAS Number | 956380-74-8 |
| Molecular Formula | C15H19FN2O5S |
| Molecular Weight | 348.39 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate amine and aldehyde precursors.
- Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group through reaction with sulfonyl chloride.
- Formylation : Attachment of the formamido group using formic acid or formamide.
- Coupling with Propanoic Acid : Final coupling to form the propanoic acid backbone.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors.
The compound is believed to modulate enzyme activity or receptor function, leading to various pharmacological effects. The presence of functional groups allows for diverse modifications that could enhance its pharmacological properties.
Pharmacological Applications
Research indicates that this compound may have potential applications in:
- Drug Development : Targeting diseases through enzyme inhibition or receptor modulation.
- Biochemical Research : Serving as a tool compound for studying biochemical pathways and drug interactions.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques include:
- Binding Affinity Assays : To determine how well the compound binds to specific receptors.
- Enzyme Inhibition Studies : Assessing its ability to inhibit enzyme activity, which is critical for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid in a laboratory setting?
- Methodology :
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive amines during sulfonylation and formamide coupling. For example, highlights the use of Boc-protected intermediates in synthesizing fluorophenyl derivatives, which can be adapted for this compound .
- Solvent Selection : Employ polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) for sulfonylation reactions, as described in for similar amino acid derivatives .
- Coupling Reagents : Use carbodiimides (e.g., DCC) with catalytic DMAP for amide bond formation, as demonstrated in for esterification and peptide coupling .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95%). utilized preparative HPLC for purification of structurally related compounds .
- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with computational predictions (e.g., density functional theory) to confirm stereochemistry and functional groups. emphasizes verifying backbone integrity via characteristic α-proton shifts (~4.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ for [M+H]+ ion) .
Advanced Research Questions
Q. How should researchers address discrepancies observed in spectroscopic data (e.g., NMR chemical shifts) during characterization?
- Troubleshooting Strategies :
- Solvent/Paramagnetic Effects : Re-record NMR in deuterated DMSO or methanol to assess solvent-induced shift variations. notes solvent-specific splitting patterns in similar amino acid derivatives .
- Dynamic Exchange : For broadened peaks, perform variable-temperature NMR to identify conformational exchange (e.g., rotameric states of the piperidine ring) .
- Computational Validation : Use software like Gaussian or ADF to simulate NMR spectra and compare with experimental data .
Q. What strategies are effective in studying the compound’s stability under various pH and temperature conditions?
- Experimental Design :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC (’s purification protocols can guide column selection) .
- Accelerated Stability Testing : Store lyophilized samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Quantify degradation products using LC-MS/MS .
Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Computational Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses with target proteins (e.g., caspase-3, as in ’s inhibitor studies) .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with active-site residues .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Q. What approaches are used to analyze the compound’s metabolic pathways in vitro?
- Methodology :
- Liver Microsomal Assays : Incubate with human/rat liver microsomes and NADPH. Extract metabolites at 0, 15, 30, and 60 minutes for LC-QTOF analysis ( ’s metabolic studies on amino acid derivatives provide a template) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Bridging :
- Bioavailability Studies : Compare plasma exposure (AUC) in rodent models after oral vs. IV administration. Adjust formulations using PEG or cyclodextrin to enhance solubility (’s esterification approach may inform prodrug design) .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
